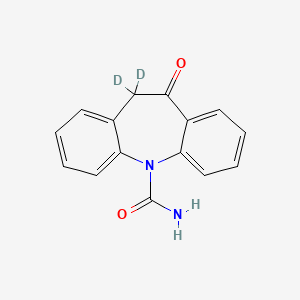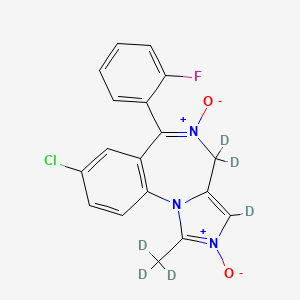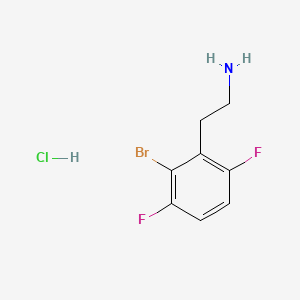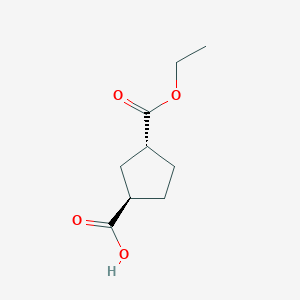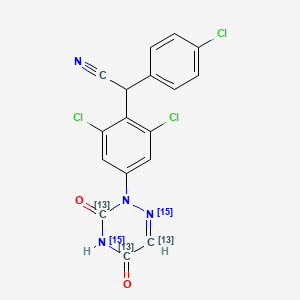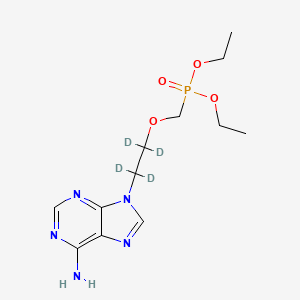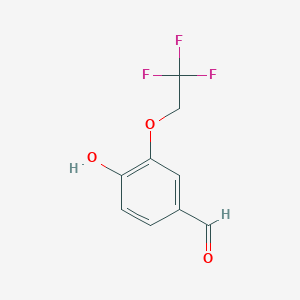
N,N'-Diphenylsuberamide-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diphenylsuberamide-d10 is a deuterated derivative of N,N’-Diphenylsuberamide, a compound used primarily in biochemical research. The molecular formula of N,N’-Diphenylsuberamide-d10 is C20H14D10N2O2, and it has a molecular weight of 334.48 . This compound is typically used in proteomics research and other scientific studies due to its stable isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenylsuberamide-d10 involves the reaction of deuterated benzene derivatives with suberic acid derivatives. The general synthetic route includes the following steps:
Formation of Deuterated Benzene Derivatives: Deuterated benzene is treated with appropriate reagents to introduce functional groups necessary for further reactions.
Reaction with Suberic Acid Derivatives: The deuterated benzene derivatives are then reacted with suberic acid derivatives under controlled conditions to form N,N’-Diphenylsuberamide-d10.
Industrial Production Methods
Industrial production of N,N’-Diphenylsuberamide-d10 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-Scale Synthesis of Deuterated Benzene Derivatives: Using industrial reactors, deuterated benzene is processed to introduce necessary functional groups.
Reaction with Suberic Acid Derivatives: The deuterated benzene derivatives are then reacted with suberic acid derivatives in large-scale reactors to produce N,N’-Diphenylsuberamide-d10.
化学反応の分析
Types of Reactions
N,N’-Diphenylsuberamide-d10 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: N,N’-Diphenylsuberamide-d10 can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
N,N’-Diphenylsuberamide-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Chemical Biology: The compound is used to investigate biochemical pathways and molecular mechanisms.
Medical Research: It is employed in studies related to drug development and therapeutic interventions.
Industrial Applications: N,N’-Diphenylsuberamide-d10 is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N’-Diphenylsuberamide-d10 involves its interaction with specific molecular targets. The deuterated nature of the compound allows for precise tracking and analysis in biochemical studies. The molecular targets and pathways involved depend on the specific research application and experimental conditions.
類似化合物との比較
N,N’-Diphenylsuberamide-d10 can be compared with other similar compounds, such as:
N,N’-Diphenylsuberamide: The non-deuterated version of the compound.
N,N’-Diphenyladipamide: A similar compound with a different carbon chain length.
N,N’-Diphenylsebacamide: Another similar compound with a longer carbon chain.
The uniqueness of N,N’-Diphenylsuberamide-d10 lies in its deuterated nature, which provides advantages in isotopic labeling and tracking in scientific research.
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
N,N'-bis(2,3,4,5,6-pentadeuteriophenyl)octanediamide |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24)/i3D,4D,5D,6D,7D,8D,11D,12D,13D,14D |
InChIキー |
QOSWSNDWUATJBJ-QQJQIFQQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


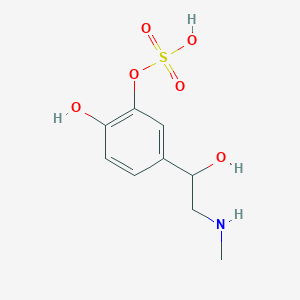
![tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate](/img/structure/B13448151.png)


![1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride](/img/structure/B13448174.png)
